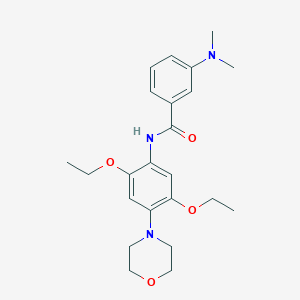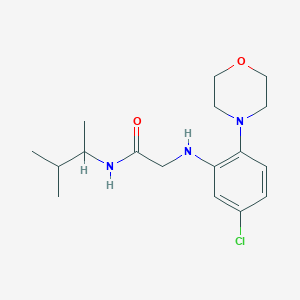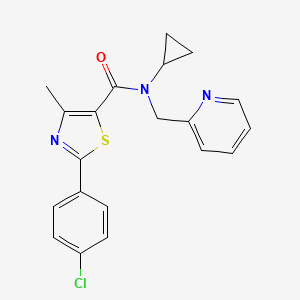
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide, commonly known as DMEMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMB is a derivative of benzamide and has been synthesized using various methods.
Mecanismo De Acción
DMEMB's mechanism of action is not yet fully understood. However, it has been proposed that DMEMB inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. DMEMB has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DMEMB has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. DMEMB has also been shown to induce apoptosis in cancer cells. Additionally, DMEMB has been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMEMB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, DMEMB exhibits potent anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for therapeutic applications. However, DMEMB's mechanism of action is not yet fully understood, and its potential side effects and toxicity are not yet known.
Direcciones Futuras
There are several future directions for DMEMB research. Further studies are needed to fully understand DMEMB's mechanism of action and potential side effects and toxicity. Additionally, DMEMB's potential therapeutic applications need to be explored further, including its use in combination with other drugs or therapies. DMEMB's potential as a diagnostic tool for cancer and other diseases also needs to be investigated. Finally, further studies are needed to optimize DMEMB's synthesis method and improve its purity and yield.
Conclusion
In conclusion, DMEMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMB exhibits anti-cancer, anti-inflammatory, and anti-bacterial properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further studies are needed to fully understand DMEMB's mechanism of action and potential side effects and toxicity. DMEMB's potential as a diagnostic tool and its use in combination with other drugs or therapies also need to be investigated.
Métodos De Síntesis
DMEMB can be synthesized using several methods. The most common method involves the reaction of 2,5-diethoxy-4-morpholinoaniline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields DMEMB as a white solid that can be further purified using recrystallization.
Aplicaciones Científicas De Investigación
DMEMB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. DMEMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to reduce inflammation in animal models, making it a potential treatment for inflammatory diseases. Additionally, DMEMB has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-5-29-21-16-20(26-10-12-28-13-11-26)22(30-6-2)15-19(21)24-23(27)17-8-7-9-18(14-17)25(3)4/h7-9,14-16H,5-6,10-13H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOKWVDFBHYCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)N(C)C)OCC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-ethylbenzimidazol-2-yl)methyl]-3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7681484.png)
![2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B7681506.png)
![Ethyl 2-[[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]-(2-methoxyethyl)amino]acetate](/img/structure/B7681515.png)
![3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide](/img/structure/B7681522.png)
![5-methoxy-N-[3-methyl-2-(methylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7681524.png)
![7-[2-hydroxypropyl(phenyl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7681534.png)
![4-chloro-N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-(oxolan-2-ylmethylsulfamoyl)benzamide](/img/structure/B7681540.png)
![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)

![4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide](/img/structure/B7681549.png)
![N-butyl-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7681573.png)
![N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)
![2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B7681581.png)

